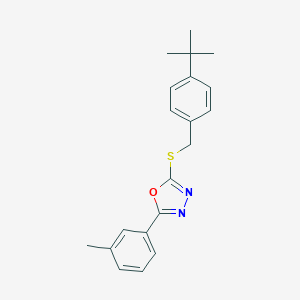
4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide is a heterocyclic compound that contains an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide typically involves the reaction of 4-tert-butylbenzyl chloride with 3-methylbenzoic acid hydrazide in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Mecanismo De Acción
The mechanism of action of 4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Tert-butylphenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
- 2-[(4-Tert-butylphenyl)methylsulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-[(4-Tert-butylphenyl)methylsulfanyl]-5-(2-methylphenyl)-1,3,4-oxadiazole
Uniqueness
4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide is unique due to the specific positioning of the tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure can lead to different interactions with molecular targets compared to its analogs, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C20H22N2OS |
|---|---|
Peso molecular |
338.5g/mol |
Nombre IUPAC |
2-[(4-tert-butylphenyl)methylsulfanyl]-5-(3-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H22N2OS/c1-14-6-5-7-16(12-14)18-21-22-19(23-18)24-13-15-8-10-17(11-9-15)20(2,3)4/h5-12H,13H2,1-4H3 |
Clave InChI |
ZPUUNOYTHXECSI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)C(C)(C)C |
SMILES canónico |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















